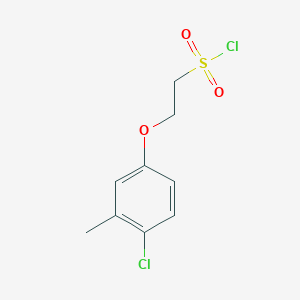
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of a chloro-substituted phenoxy group, an ethane chain, and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenoxy group.
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical transformations.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride
- 2-(3-Methylphenoxy)ethane-1-sulfonyl chloride
- 2-(4-Bromo-3-methylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both chloro and methyl substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other similar compounds.
特性
分子式 |
C9H10Cl2O3S |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-6-8(2-3-9(7)10)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChIキー |
PSIBFDOMTOHUTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCS(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


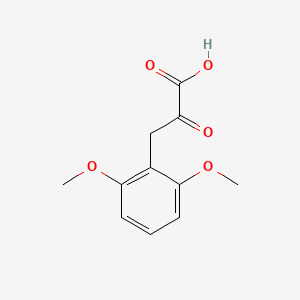

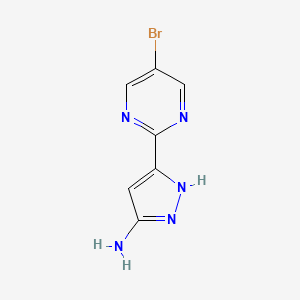
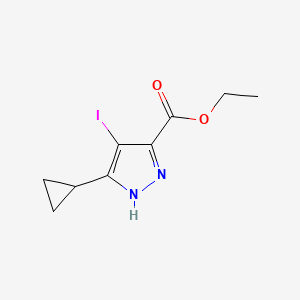
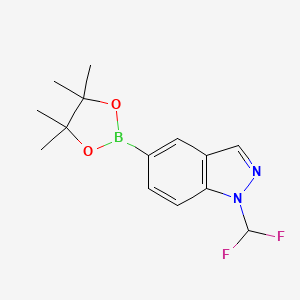
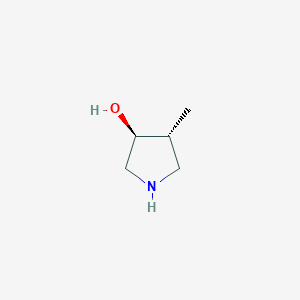
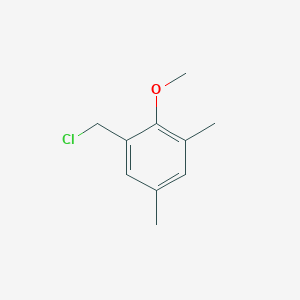
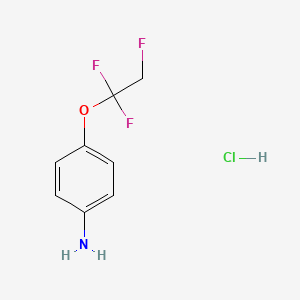


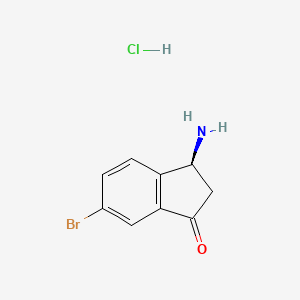

![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)

